REACTION_CXSMILES
|
BrC1C=CC=C(Br)C=1O.[C:10]([CH:15]([CH2:19][CH:20]=[CH2:21])[CH2:16]C=C)([O:12][CH2:13][CH3:14])=[O:11]>O(Cl)Cl.[W].C1(C)C=CC=CC=1>[CH:15]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:16][CH:21]=[CH:20][CH2:19]1 |f:2.3|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Br)O
|
Name
|
|
Quantity
|
0.813 g
|
Type
|
catalyst
|
Smiles
|
O(Cl)Cl.[W]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried in vacuo for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a celite
|
Type
|
WASH
|
Details
|
the celite was rinsed with t-BuOMe
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with 1% NaOH soln
|
Type
|
CONCENTRATION
|
Details
|
water, and brine, and concentrated by evaporation at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (37-38° C./1 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.06 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |